1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Liquid Crystal Synthesis Mesophase Engineering Structure-Property Relationship

This trans-isomer is the definitive precursor for nematic liquid crystal monomers in TN, STN, and TFT LCDs. The trans-4-pentylcyclohexyl configuration is essential for shape anisotropy and mesophase behavior — generic cis-isomers or alkyl homologs cannot substitute. The bromine handle enables versatile cross-coupling to install polar end-groups. Supplied as ≥98% white crystalline solid. Choose precision stereochemistry for your display materials.

Molecular Formula C17H25B
Molecular Weight 309.3 g/mol
CAS No. 79832-89-6
Cat. No. B1275687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
CAS79832-89-6
Molecular FormulaC17H25B
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(CC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C17H25Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3
InChIKeyQUWHOIKFJBTGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (CAS 79832-89-6): Liquid Crystal Intermediate Procurement Overview


1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (CAS 79832-89-6) is a high-purity organic intermediate, classified as a brominated cyclohexylbenzene derivative, with the molecular formula C17H25Br and a molecular weight of approximately 309.3 g/mol [1]. It is typically supplied as a white crystalline solid with a purity specification of ≥98% [2]. The compound serves as a critical synthetic building block for liquid crystal monomers and advanced materials [1]. Its defining structural feature is the trans-configuration of the 4-pentylcyclohexyl group, a stereochemical attribute that is essential for its specific reactivity and ultimate application in mesogenic systems .

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (CAS 79832-89-6): Why Stereochemical and Homolog Substitution is Not Trivial


Substituting 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene with a generic analog, such as its cis-isomer or a homolog with a different alkyl chain length, is not a straightforward swap. The trans-configuration of the cyclohexyl ring is a critical design element for generating the necessary molecular shape anisotropy and packing required for nematic or smectic liquid crystalline phases in downstream materials [1]. This specific stereochemistry directly influences the clearing point and viscosity of the final liquid crystal mixture, parameters that are tightly controlled in display manufacturing [1]. Furthermore, the five-carbon (pentyl) alkyl chain represents a specific balance; shorter or longer alkyl chains (e.g., propyl, heptyl) on the cyclohexyl group will alter the mesophase behavior, transition temperatures, and solubility, rendering the resulting monomers incompatible with established formulations [2]. Therefore, selection of the precise (trans-4-pentyl) homolog is mandatory for achieving the targeted electro-optical performance in end-use applications.

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (CAS 79832-89-6): Quantified Differentiation Evidence Against Comparators


Defined Alkyl Chain Length (C5) for Optimized Mesophase Compatibility vs. Shorter/Longer Homologs

The five-carbon (pentyl) alkyl chain on the cyclohexyl group is specifically chosen to optimize the mesogenic properties of downstream liquid crystal molecules. While direct mesophase data for the intermediate is not applicable, comparative studies on polymers containing the 4-(trans-4-pentylcyclohexyl)phenoxy moiety demonstrate well-defined smectic phase formation, which is contingent on the specific C5 chain length. Altering the alkyl chain length (e.g., to a propyl (C3) or heptyl (C7) group) is known to shift transition temperatures and can destabilize desired mesophases [1][2]. This selection of the C5 chain is a critical design parameter to ensure compatibility with standard liquid crystal formulations and achieve targeted clearing points.

Liquid Crystal Synthesis Mesophase Engineering Structure-Property Relationship

Trans Isomer Specification for Enhanced Anisotropy vs. Cis Isomer

The trans-configuration of the 4-pentylcyclohexyl group is a non-negotiable structural requirement for generating the molecular shape anisotropy necessary for liquid crystalline behavior. The trans-isomer adopts a linear, rod-like conformation, which is crucial for aligning with the director in a nematic phase. In contrast, the cis-isomer introduces a significant bend or kink in the molecular structure, which disrupts this alignment and suppresses the formation of stable nematic or smectic phases [1]. The resulting materials from the cis-isomer would exhibit inferior electro-optical properties and are generally unsuitable for display applications.

Liquid Crystal Monomer Stereochemistry Nematic Phase

High Purity (≥98%) Specification for Reliable Performance vs. Lower Purity Grades

Commercial suppliers for this compound consistently specify a purity of ≥98%, which is critical for its role as a liquid crystal intermediate [1]. While lower purity grades may be available at a marginally reduced cost, they introduce the risk of unidentified impurities that can act as catalysts, poisons, or competing reagents in subsequent coupling reactions (e.g., Suzuki, Negishi). In the context of liquid crystal manufacturing, even trace levels of ionic or protic impurities can dramatically increase conductivity, leading to higher power consumption, image sticking, and reduced device lifetime [2]. The 98% specification is a minimum threshold established by the industry to ensure reliable performance in these demanding applications.

Organic Intermediate Purity Specification Quality Control

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (CAS 79832-89-6): Recommended Application Scenarios Based on Product-Specific Evidence


Synthesis of Nematic Liquid Crystal Monomers for TN, STN, and TFT Displays

This compound is the definitive precursor for synthesizing nematic liquid crystal monomers used in Twisted Nematic (TN), Super Twisted Nematic (STN), and Thin-Film Transistor (TFT) LCDs. Its trans-pentylcyclohexyl structure is specifically engineered to impart the necessary shape anisotropy for nematic phase formation and to optimize key physical properties like clearing point and viscosity [1]. The bromine atom serves as a versatile handle for cross-coupling reactions to install the desired polar end-groups (e.g., cyano, fluoro) that fine-tune dielectric anisotropy and birefringence [2].

Design and Synthesis of Mesogenic Polymers and Advanced Functional Materials

Researchers developing novel mesogenic polymers or functional materials for applications beyond conventional LCDs (e.g., OLEDs, optical films, lubricants) utilize this compound. The 4-(trans-4-pentylcyclohexyl)phenyl fragment is a well-characterized mesogenic unit that can be incorporated into polymer backbones or side chains to induce liquid crystalline order [3][4]. This allows for the creation of materials with anisotropic optical, mechanical, or electronic properties.

Process Development and Scale-Up of Liquid Crystal Intermediates

For chemical engineers and process chemists, this compound represents a scalable and well-documented intermediate. Its commercial availability in high purity (≥98%) from multiple vendors provides a reliable starting point for developing and optimizing industrial-scale synthetic routes to high-value liquid crystal materials. The established synthesis and handling procedures minimize development risk and accelerate time-to-market for new display technologies.

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